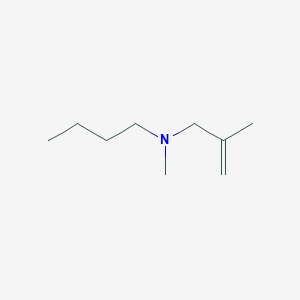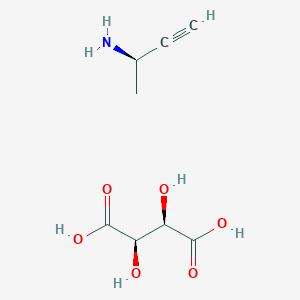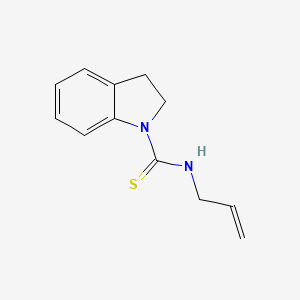
2-Ethyl-2-hydroxy-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-hydroxy-3-methylbutanoic acid is an organic compound with the molecular formula C7H14O3. It is a branched-chain carboxylic acid with a hydroxyl group attached to the second carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-2-hydroxy-3-methylbutanoic acid can be synthesized through several methods. One common method involves the oxidation of 2-ethyl-3-methylbutan-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide . Another method involves the hydroformylation of isobutylene followed by oxidation to form the desired carboxylic acid .
Industrial Production Methods
In industrial settings, this compound can be produced by the hydroformylation of isobutylene with syngas, forming isovaleraldehyde, which is then oxidized to the final product . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-hydroxy-3-methylbutanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be further oxidized to form ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halides, esters.
Scientific Research Applications
2-Ethyl-2-hydroxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism by which 2-Ethyl-2-hydroxy-3-methylbutanoic acid exerts its effects involves interactions with various molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of different metabolites. The hydroxyl and carboxyl groups play crucial roles in these interactions, facilitating binding to active sites of enzymes and other proteins .
Comparison with Similar Compounds
2-Ethyl-2-hydroxy-3-methylbutanoic acid can be compared with other similar compounds such as:
3-Methylbutanoic acid:
2-Methylbutanoic acid: Another branched-chain carboxylic acid with a different arrangement of carbon atoms.
3-Hydroxy-2-methylbutanoic acid: Contains a hydroxyl group but differs in the position of the functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
61355-87-1 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2-ethyl-2-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C7H14O3/c1-4-7(10,5(2)3)6(8)9/h5,10H,4H2,1-3H3,(H,8,9) |
InChI Key |
UIMWZOUSAYQHNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4-Bromophenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14574774.png)
![2,4-Dichloro-1-{4-[(oxo-lambda~4~-sulfanylidene)amino]phenoxy}benzene](/img/structure/B14574776.png)




![Bicyclo[5.3.1]undeca-1,3,5,9-tetraen-8-one](/img/structure/B14574812.png)

![3-[(2-Hydroxyethyl)sulfanyl]-3-phenyl-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14574819.png)
![4-Nitroso-2-phenyl-3,5-dihydro[1,2,3]triazolo[4,5-f]indazol-8(2H)-one](/img/structure/B14574826.png)



![1H-Indole, 1-methyl-5-[3-(1-piperidinyl)-1-propynyl]-](/img/structure/B14574840.png)
